molecular formula C10H10O2 B1287697 2-(Benzofuran-5-YL)ethanol CAS No. 1000548-28-6

2-(Benzofuran-5-YL)ethanol

Cat. No.: B1287697
CAS No.: 1000548-28-6
M. Wt: 162.18 g/mol
InChI Key: DHMMVORZGKYTQM-UHFFFAOYSA-N
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Safety and Hazards

While specific safety and hazard information for 2-(Benzofuran-5-YL)ethanol was not found in the search results, it’s generally recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment when handling similar compounds .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are being studied for their potential as antimicrobial agents and anticancer drugs . The development of promising compounds with target therapy potentials and little side effects is a main goal of medical researchers .

Biochemical Analysis

Biochemical Properties

2-(Benzofuran-5-YL)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit human telomerase enzyme, leading to telomere shortening, arrest of cell growth, and apoptosis . Additionally, this compound may interact with sodium ion channels, affecting the conduction velocity and reducing sinus node autonomy . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis . Additionally, this compound may affect the production of pro-inflammatory cytokines, thereby modulating inflammatory responses . These cellular effects underscore the compound’s potential therapeutic applications in treating various diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzofuran derivatives have been shown to interact with monoamine transporters and 5-HT receptors, influencing neurotransmitter release and receptor activation . Additionally, this compound may inhibit the activity of specific enzymes, such as telomerase, leading to cellular effects like telomere shortening and apoptosis . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Benzofuran derivatives have been found to exhibit stable biological activities over extended periods, making them suitable for long-term studies The degradation of this compound and its metabolites may influence its efficacy and safety in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that benzofuran derivatives can induce dose-related behavioral activation and neurotransmitter release . At higher doses, this compound may exhibit toxic or adverse effects, such as increased locomotion and potential abuse liability . Understanding the dosage effects of this compound is crucial for determining its therapeutic window and ensuring its safe use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzofuran derivatives have been shown to participate in metabolic processes, such as the inhibition of pro-inflammatory cytokine production Additionally, the compound’s metabolism may influence metabolic flux and metabolite levels, affecting its overall biological activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Benzofuran derivatives have been found to exhibit good bioavailability and distribution in various tissues . The compound’s localization and accumulation within specific tissues may influence its therapeutic efficacy and safety. Understanding the transport and distribution of this compound is essential for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Benzofuran derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications The compound’s localization within subcellular structures can influence its interactions with biomolecules and its overall biological activity

Chemical Reactions Analysis

Types of Reactions: 2-(Benzofuran-5-YL)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under specific conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield benzofuran-5-carboxylic acid derivatives, while reduction reactions can produce benzofuran-5-ylmethanol derivatives .

Properties

IUPAC Name

2-(1-benzofuran-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMMVORZGKYTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000548-28-6
Record name 2-(1-benzofuran-5-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The subject compound is prepared by a Grignard reaction with the reagant prepared from 5-bromobenzo[b]furan, methyl iodide and magnesium turnings and ethylene oxide.
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